1-(4-Chlorophenyl)-1-bromo-3-butene
Description
1-(4-Chlorophenyl)-1-bromo-3-butene is a halogenated organic compound featuring a butene backbone with a 4-chlorophenyl group and a bromine atom attached to the first carbon. These analogs provide valuable insights into how halogen positioning and substituent groups influence bioactivity .
Properties
IUPAC Name |
1-(1-bromobut-3-enyl)-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-2-3-10(11)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUMLGXJGXWGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The cytotoxic activity and structural features of halogenated compounds can vary significantly based on the halogen type (Cl vs. Br), substitution pattern (para vs. meta), and additional functional groups. Below, we compare 1-(4-Chlorophenyl)-1-bromo-3-butene with analogous compounds from the evidence, focusing on synthesis, bioactivity, and substituent effects.
Chalcone Derivatives with Halogen Substituents
A 2022 study synthesized four chalcone derivatives (Compounds 1–4) via microwave-assisted Claisen-Schmidt condensation. These compounds share structural motifs with 1-(4-Chlorophenyl)-1-bromo-3-butene, such as halogenated aromatic rings, but differ in their ketone-enone backbone. Key findings include:
| Compound | Structure Features | IC50 (μg/mL) Against MCF-7 | Synthesis Yield (%) |
|---|---|---|---|
| 1: (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on | 4-Cl, p-tolyl substituent | 1,484.75 (inactive) | 87.03 |
| 2: (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on | 4-Cl, bulkier aryl group | 37.24 (potent) | 64.80 |
| 3: (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 3-Br, p-tolyl substituent | 42.22 (potent) | 62.32 |
| 4: (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 3-Br, 4-isopropylphenyl substituent | 22.41 (most potent) | 55.32 |
Key Observations:
- Halogen Position Matters: Para-chlorinated compounds (1, 2) showed variable activity, while meta-brominated analogs (3, 4) exhibited stronger cytotoxicity. This suggests that bromine at the meta position enhances bioactivity compared to para-chlorine .
- Substituent Bulkiness: Compound 4, with a 4-isopropylphenyl group, achieved the lowest IC50 (22.41 μg/mL), indicating that bulky substituents may improve target binding or membrane permeability .
- Synthesis Efficiency: Higher yields were obtained for para-chlorinated derivatives (1: 87.03%), whereas brominated analogs required longer reaction times or optimized conditions .
1-Aryltriazole Acids with Antitumor Activity
highlights 1-aryltriazole acids containing 4-chlorophenyl groups, such as 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid , which showed 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells. Although structurally distinct from 1-(4-Chlorophenyl)-1-bromo-3-butene, these compounds underscore the importance of halogenated aromatic rings in enhancing cytotoxicity. For example:
- Trifluoromethyl Enhancement: The trifluoromethyl group in the triazole scaffold increased selectivity against c-Met kinase, a key cancer target .
- Synergistic Effects: Combining halogens (Cl) with electron-withdrawing groups (CF₃) improved apoptotic activity across multiple cell lines (MCF-7, HepG2) .
Structural and Functional Insights
- Halogen Type: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine, as seen in Compounds 3–4 .
- Substituent Flexibility: Aliphatic chains (e.g., butene in the target compound) vs. rigid enone systems (chalcones) influence conformational stability and binding kinetics.
- Synthetic Accessibility: Microwave-assisted methods improved chalcone yields (55–87%), suggesting scalable routes for halogenated analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-1-bromo-3-butene?
- Answer : The compound can be synthesized via halogenation or substitution reactions. For example, bromination of 1-(4-Chlorophenyl)-3-butene using electrophilic brominating agents (e.g., ) under controlled conditions (light or radical initiators) can yield the target compound. Substitution reactions involving allylic bromination intermediates may also be applicable, as seen in structurally similar halogenated alkenes . Intermediate purification should involve column chromatography, followed by characterization via / NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity.
Q. What analytical techniques are critical for characterizing 1-(4-Chlorophenyl)-1-bromo-3-butene?
- Answer :
- Spectroscopy : / NMR to identify substituent positions and confirm stereochemistry. DEPT and HSQC experiments can resolve overlapping signals.
- Mass Spectrometry : HRMS for molecular ion validation.
- X-ray Crystallography : For unambiguous structural determination, use programs like SHELXL for refinement .
- Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions.
Advanced Research Questions
Q. How do solvent polarity and reaction conditions influence the reactivity of 1-(4-Chlorophenyl)-1-bromo-3-butene in substitution reactions?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates due to stabilization of transition states. For example, in SN₂ reactions with amines or thiols, solvent choice directly impacts yield and byproduct formation. Contrasting data in literature may arise from competing elimination pathways (e.g., E2 in basic conditions). Systematic studies varying temperature, solvent, and nucleophile strength are recommended to resolve discrepancies .
Q. What strategies can elucidate the compound’s potential biological interactions?
- Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) to identify inhibition/activation. Use fluorescence polarization or SPR for binding affinity measurements.
- Covalent binding studies : Probe for thiol-reactive sites via glutathione trapping experiments, as bromoalkenes often form covalent adducts with proteins .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock) to predict binding modes with putative targets .
Q. How can researchers address contradictions in reported reaction outcomes for this compound?
- Answer :
- Reproducibility checks : Replicate experiments under identical conditions (solvent purity, temperature control).
- Isolation of intermediates : Use in-situ monitoring (e.g., FTIR, HPLC) to detect transient species.
- Kinetic studies : Compare rate constants under varied conditions to identify mechanistic outliers .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of derivatives?
- Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects of substituents.
- QSAR modeling : Train models using bioactivity data from analogs (e.g., halogenated phenylpropanones) to predict toxicity or efficacy .
- ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
